4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a derivative of 5-aminopyrazole, a class of compounds known for their bioactive properties. These compounds are widely used in the pharmaceutical and agrochemical industries due to their versatile chemical reactivity and biological activities .
Mechanism of Action
Target of Action
4-Methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes at the cellular level .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some pyrazole derivatives have demonstrated cytotoxic activity on several human cell lines , suggesting potential anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride can be synthesized by refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as one-pot multi-component reactions, cyclocondensation, and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 5-aminopyrazole derivatives, such as:
Uniqueness
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-methyl-5-phenyl-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8;/h2-6H,1H3,(H3,11,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBWVECWXQCTHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.